2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
Description
The compound 2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide (CAS: 2306-99-2) is an acetamide derivative featuring a 1,3-dioxoisoindole core. Its molecular formula is C₁₁H₁₀ClN₂O₃, with a molecular weight of 218.21 g/mol and a polar surface area (PSA) of 66.48 Ų . The structure includes a 2-methyl group on the isoindole nitrogen and a 4-chlorophenoxy substituent on the acetamide side chain. This combination of electron-withdrawing (chlorine) and steric (methyl) groups may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-20-16(22)13-7-4-11(8-14(13)17(20)23)19-15(21)9-24-12-5-2-10(18)3-6-12/h2-8H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFXWAXQVQFGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The chlorophenoxy group can be introduced through a nucleophilic substitution reaction between 4-chlorophenol and an appropriate halogenated acetic acid derivative.
Formation of the Isoindoline-1,3-dione Intermediate: The isoindoline-1,3-dione moiety can be synthesized through the cyclization of a phthalic anhydride derivative with an amine.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the isoindoline-1,3-dione intermediate under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phenoxy ring.
Reduction: Reduction reactions could target the carbonyl groups in the isoindoline-1,3-dione moiety.
Substitution: The chlorophenoxy group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound might be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For instance, it could inhibit an enzyme by binding to its active site or act as an agonist/antagonist at a receptor.
Comparison with Similar Compounds
Substituent Variations on the Isoindole Nitrogen
Key Observations :
Acetamide Side Chain Modifications
Key Observations :
- The 4-chlorophenoxy group in the target compound provides a rigid aromatic structure, contrasting with flexible aliphatic chains (e.g., 13e, 13o) that may enhance solubility .
Key Observations :
- Higher yields (e.g., 72% for 12k) correlate with optimized hydrogenation and purification steps .
- The target compound’s synthesis may mirror methods for analogues, but yields are unspecified in the evidence .
Physicochemical and Pharmacological Implications
Polarity and Bioavailability
- The target compound’s PSA of 66.48 Ų suggests moderate polarity, comparable to analogues (e.g., 13b: ~66 Ų). This aligns with Rule of Five guidelines for oral bioavailability .
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Molecular Structure
- IUPAC Name : 2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
- Molecular Formula : C13H14ClN3O4
- Molecular Weight : 311.72 g/mol
Structural Representation
The compound features a chlorophenoxy group attached to an acetamide moiety, which is further linked to a dioxoisoindole structure. This unique configuration is believed to contribute to its biological properties.
Antimicrobial Properties
Research indicates that compounds similar to 2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide exhibit significant antimicrobial activity. For instance, studies have shown that related chlorophenoxy compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines by activating specific pathways involved in programmed cell death. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .
The proposed mechanism of action includes the inhibition of key enzymes involved in cellular metabolism and signaling pathways. For example, the compound may interfere with the activity of protein kinases or transcription factors that are essential for cancer cell growth .
Table 1: Summary of Biological Activities
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to evaluate the toxicity profile of 2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide. Preliminary toxicity studies suggest a moderate safety margin; however, comprehensive toxicological assessments are necessary before clinical applications can be considered .
Q & A
Q. What are the standard synthetic protocols for preparing 2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide?
The synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Activation of intermediates using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at 0–5°C to minimize side reactions .
- Step 2 : Monitoring reaction progress via thin-layer chromatography (TLC) using hexane:ethyl acetate (9:3 v/v) as the mobile phase .
- Step 3 : Purification via liquid-liquid extraction, followed by drying over anhydrous Na₂SO₄ and solvent evaporation .
Key reagents include chloroacetylated intermediates and potassium carbonate in DMF for nucleophilic substitution .
Q. How is spectroscopic characterization performed for this compound?
- ¹H/¹³C NMR : Recorded in DMSO-d₆ or CDCl₃ (300–400 MHz) to identify protons (e.g., aromatic H at δ 6.9–7.5 ppm, -OCH₃ at δ 3.8 ppm) and carbons .
- IR Spectroscopy : Detects functional groups like amide C=O (1667 cm⁻¹) and aromatic C-Cl (611 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 430.2 [M+1]) and fragmentation patterns .
Q. What analytical techniques validate purity and elemental composition?
- Elemental Analysis (EA) : Measures C, H, N content (e.g., EA discrepancies may indicate incomplete reactions or impurities; see where calculated N% = 9.79 vs. found 6.57).
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase columns and UV detection .
Advanced Research Questions
Q. How can reaction conditions be optimized to address discrepancies in elemental analysis?
Discrepancies in EA (e.g., nitrogen content ) may arise from:
- Incomplete coupling : Increase reaction time or reagent stoichiometry (e.g., TBTU from 1.5 to 2.0 equivalents).
- Side reactions : Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Purification : Employ column chromatography (silica gel, gradient elution) instead of simple precipitation .
Advanced monitoring tools like LC-MS can track intermediate stability .
Q. What methodologies confirm the 3D molecular structure of this compound?
- Single-Crystal X-ray Diffraction (SC-XRD) : Grows crystals via slow evaporation (e.g., from ethanol/DCM mixtures) and resolves bond lengths/angles (e.g., C=O at 1.21 Å, Cl-C aromatic at 1.73 Å) .
- Density Functional Theory (DFT) : Computationally validates experimental XRD data by optimizing molecular geometry and comparing theoretical/experimental bond parameters .
Q. How do solvent and coupling agent choices impact synthesis efficiency?
- Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilic substitution kinetics, while DCM is ideal for coupling reactions due to low nucleophilicity .
- Coupling Agents : TBTU offers higher efficiency than carbodiimides (e.g., DCC) in amide bond formation, reducing racemization risks .
Q. What strategies resolve contradictions in spectral data interpretation?
- Overlapping NMR Peaks : Use 2D NMR (COSY, HSQC) to decouple signals (e.g., distinguishing isoindole vs. acetamide protons) .
- Mass Spectral Ambiguity : Employ high-resolution MS (HRMS) to differentiate isobaric fragments (e.g., m/z 430.2 vs. 430.1) .
Methodological Considerations
Q. How is reaction progress monitored in real time?
- TLC : Spot aliquots on silica plates; visualize under UV (254 nm) or iodine vapor .
- In-situ IR : Track carbonyl peak (1667 cm⁻¹) disappearance to confirm completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
